7-Bromo-3-ethylheptan-3-ol
Description
7-Bromo-3-ethylheptan-3-ol (C₉H₁₉BrO) is a tertiary alcohol characterized by a bromine atom at position 7 and an ethyl group at position 3 of a seven-carbon chain (Figure 1). The compound’s tertiary alcohol moiety and bulky substituents influence its physicochemical properties, such as reduced solubility in polar solvents compared to primary alcohols. Applications of this compound remain hypothetical but may include intermediates in pharmaceutical synthesis or surfactants due to its amphiphilic structure.
Properties
Molecular Formula |
C9H19BrO |
|---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
7-bromo-3-ethylheptan-3-ol |
InChI |
InChI=1S/C9H19BrO/c1-3-9(11,4-2)7-5-6-8-10/h11H,3-8H2,1-2H3 |
InChI Key |
KKQFKIHPTRDIHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCCCBr)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-ethylheptan-3-ol typically involves the bromination of 3-ethylheptan-3-ol. The reaction can be carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-ethylheptan-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction Reactions: The compound can be reduced to form 3-ethylheptan-3-ol by removing the bromine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: 3-Ethylheptan-3-ol or 3-ethylheptan-3-amine.
Oxidation: 3-Ethylheptan-3-one or 3-ethylheptanal.
Reduction: 3-Ethylheptan-3-ol.
Scientific Research Applications
7-Bromo-3-ethylheptan-3-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-3-ethylheptan-3-ol involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Ethyl 7-Bromo-3-oxoheptanoate (C₉H₁₅BrO₃)
Structural Differences :
Properties :
- NMR Data: Ketone carbonyl at δ 202.17 ppm (¹³C NMR); ester carbonyl at δ 167.15 ppm .
- Reactivity: The ketone and ester groups make it reactive toward nucleophiles (e.g., enolate formation).
Applications : Intermediate in synthesizing coumarin derivatives for analytical applications .
8-Bromo-l,7-dimethylethylamine (C₅H₁₃BrN)
Structural Differences :
Properties :
- Solubility: Highly soluble in acidic methanol (2N HCl in 60% CH₃OH) .
- Reactivity: Amine group enables participation in Schiff base formation or alkylation.
Comparative Data Table
Reactivity and Application Insights
- Functional Group Influence: The tertiary alcohol in this compound is less acidic than primary alcohols, limiting its participation in esterification unless strong catalysts are used. In contrast, the amine group in 8-bromo-l,7-dimethylethylamine facilitates protonation and ionic interactions. Ethyl 7-bromo-3-oxoheptanoate’s ketone and ester groups enhance its utility in condensation reactions, as demonstrated in coumarin synthesis .
Substituent Effects :
- Bromine at position 7 (vs. 8) alters steric and electronic profiles, impacting nucleophilic substitution rates.
- Ethyl vs. methyl substituents influence lipophilicity; the ethyl group in this compound may enhance membrane permeability in biological systems.
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